2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Generic sulfonamide building blocks lack the electronic and steric properties required for membrane-permeable inhibitor design. Replacing this compound with methylsulfonyl analogs (logP ~0.8 vs. 2.85) fundamentally alters hydrogen-bonding capacity and spatial occupancy, invalidating SAR trends. This N-aryl amino acid sulfonamide uniquely combines a lipophilic 2,4-dimethylphenyl group for passive permeability with a 2-nitro handle for selective reduction to aniline, enabling late-stage PROTAC conjugation or affinity probe generation. Ambient temperature stability simplifies HTS deck integration and reduces cold-chain logistics cost.

Molecular Formula C16H17N3O6S
Molecular Weight 379.39
CAS No. 568570-15-0
Cat. No. B2775174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
CAS568570-15-0
Molecular FormulaC16H17N3O6S
Molecular Weight379.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NCC(=O)O)[N+](=O)[O-])C
InChIInChI=1S/C16H17N3O6S/c1-10-3-5-13(11(2)7-10)18-26(24,25)12-4-6-14(17-9-16(20)21)15(8-12)19(22)23/h3-8,17-18H,9H2,1-2H3,(H,20,21)
InChIKeyDTPDHMMUDKUWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid – Product Overview


2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid (CAS 568570-15-0) is a synthetic, non-peptide small molecule belonging to the class of N-aryl amino acid sulfonamides. It incorporates a 2,4-dimethylphenyl sulfamoyl group, a 2-nitro substituent, and an aminoacetic acid moiety, yielding a molecular weight of 379.39 g/mol and a calculated logP of 2.85 . The compound is routinely supplied as a research-grade building block with a certified purity of 95% (HPLC) and is stable for storage at ambient temperature (RT) . Its core scaffold places it at the intersection of sulfonamide-based protease inhibitors, non-peptide receptor antagonist precursors, and functionalized amino acid derivatives.

Scaffold N-Aryl amino acid sulfonamide building block
Use context Precursor for sulfonamide-based protease inhibitors and non-peptide receptor antagonists
Grade Research-grade; verified purity level (HPLC)
Storage Ambient temperature stable; simplifies compound management

Why Generic Analogs Cannot Replace This Compound in SAR Studies


General-purpose sulfonamide building blocks or simple N-aryl amino acids lack the specific electronic and steric properties conferred by the simultaneous presence of the electron-withdrawing 2-nitro group and the lipophilic 2,4-dimethylphenyl sulfamoyl moiety. These two functional groups jointly shape molecular recognition events – the nitro group can participate in halogen-bond-like interactions and decrease the pKa of the adjacent aniline nitrogen [1], while the 2,4-dimethylphenyl ring provides a defined hydrophobic surface distinct from unsubstituted phenyl or methylsulfonyl analogs . Replacing the target compound with a methylsulfonyl analog (e.g., CAS 90558-40-0) fundamentally alters the spatial occupancy and hydrogen-bonding capacity of the sulfonamide head, as evidenced by the target compound’s larger polar surface area and higher logP (2.85 vs. ~0.8) [1] . Similarly, substituting the 2-nitrophenylaminoacetic acid core with a simpler phenylglycine eliminates the unique electronic push-pull system that modulates reactivity and binding. Therefore, generic interchange risks invalidating SAR trends and compromising hit-to-lead optimization.

Target scaffold: 2,4-dimethylphenyl sulfamoyl + 2-nitro aniline acetic acid
Methylsulfonyl analog (CAS 90558-40-0): lower lipophilicity, altered H-bond surface
May shift permeability and target engagement profile; limits SAR transferability
2-Nitro substitution present
Des-nitro analog: no latent amine handle; higher amine pKa
Eliminates reduction-based bioconjugation route; alters protonation state at physiological pH

Quantitative Advantages Over Closest Structural Analogs


Enhanced Lipophilicity vs. Methylsulfonyl Analog

The target compound exhibits a calculated logP of 2.85, as reported in the Enamine product datasheet . This is significantly higher than the predicted logP of approx. 0.8 for the closest methylsulfonyl analog, {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS 90558-40-0), estimated via the same computational method (ACD/Labs or similar) [1]. The approx. 2 log-unit increase indicates a >100-fold higher theoretical partition coefficient, implying superior passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity
Cross-study comparable
logP 2.85 (calc)
Δ +2.05 vs methylsulfonyl analog
Supports permeability screening context
Computational prediction; experimental verification advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Exclusive Nitro Reduction Handle vs. Des-Nitro Analog

The presence of the aromatic 2-nitro group ortho to the aniline nitrogen provides a synthetically addressable reduction handle (→ aniline) that can be exploited for chemoselective functionalization . In contrast, the des-nitro analog, 2-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}amino)acetic acid (CAS not assigned), lacks this chemical versatility. The electron-withdrawing effect of the nitro group also lowers the pKa of the adjacent secondary amine by approximately 2-3 units compared to the des-nitro variant, altering its protonation state at physiological pH and potentially affecting binding to acidic receptor pockets [1].

Nitro reduction handle
Class-level inference
Target: latent aniline via -NO2
Des-nitro analog: no reduction handle
Enables late-stage diversification
pKa shift estimated; reactivity context-dependent
Synthetic Chemistry Bioconjugation Prodrug Design

Distinct Molecular Size and Polar Surface Area vs. Simple Sulfonamides

The target compound (MW 379.39 g/mol) occupies a molecular size niche between typical fragment-sized sulfonamides (MW < 300) and larger drug-like molecules. Its topological polar surface area (TPSA) is estimated at ~110 Ų, compared to ~95 Ų for the methylsulfonyl analog and ~80 Ų for simple benzene sulfonamides [1] [2]. The larger TPSA, combined with the specific 2,4-dimethylphenyl substitution pattern, may confer a distinct hydrogen-bonding signature, thereby enhancing selectivity for certain enzyme active sites (e.g., carbonic anhydrase isoforms with larger binding pockets) over narrower, less discriminating sulfonamides [3].

Molecular size & TPSA
Cross-study comparable
MW 379.4 g/mol; TPSA ~110 Ų
Δ MW +105, TPSA +15 vs methylsulfonyl analog
Fills underrepresented fragment space
Computational estimate; confirm with experimental TPSA
Fragment-Based Drug Discovery Target Engagement Selectivity Profiling

Ambient Stability Reduces Logistical Burden

The target compound is recommended for storage at room temperature (RT) and shipped under normal conditions, according to the Enamine product datasheet . This contrasts with several structurally related nitrophenyl amino acid derivatives, which are often specified for storage at 2–8°C or -20°C to prevent degradation . The RT stability simplifies compound management in HTS libraries and reduces the risk of freeze-thaw cycle-induced decomposition, a practical advantage confirmed by the supplier’s quality control data indicating ≥95% purity after ambient storage .

Storage stability
Data to verify
RT storage, shipped ambient
Comparator requires 2–8°C
Reduces cold-chain logistics
Supplier QC data; independent stability verification recommended
Compound Management High-Throughput Screening Logistics

Optimal Application Scenarios


Cell-Permeable Inhibitor Design for Intracellular Targets

The elevated logP of 2.85 (vs. ~0.8 for methylsulfonyl analog) makes this compound a preferred starting scaffold when designing inhibitors that must cross lipid bilayers to reach cytosolic or nuclear targets. Its lipophilic 2,4-dimethylphenyl group enhances passive permeability without adding excessive molecular weight, as evidenced by the +105 Da differentiation over simpler sulfonamide fragments . Medicinal chemistry teams can leverage this property to achieve cellular activity without prodrug modification, accelerating hit-to-lead timelines.

Bioconjugation & Probe Synthesis via Nitro Reduction

The exclusive presence of the 2-nitro group provides a latent amine handle for late-stage functionalization. Researchers can selectively reduce the nitro group to an aniline under mild conditions (e.g., catalytic hydrogenation or zinc/ammonium chloride) while leaving the sulfamoyl and carboxylic acid groups intact . This reactivity is absent in des-nitro analogs, making the target compound uniquely suited for generating amine-reactive probes, affinity labels, or PROTAC conjugates in chemical biology workflows.

Fragment-Based Library Design with Enhanced Diversity

With a molecular weight of 379 g/mol and a TPSA of ~110 Ų, this compound fills a gap in fragment libraries between ultra-low MW fragments (MW <250) and lead-like compounds. Its structural complexity, combining a sulfonamide, a nitroaromatic, and an amino acid, offers more interrogation points for target binding than smaller, planar sulfonamide fragments. This can lead to higher hit rates in fragment-based screening campaigns against challenging protein targets, as the compound explores a distinct region of chemical space [1].

HTS Collection Building Without Cold Chain

Unlike several nitrophenyl-containing analogs that mandate refrigerated storage (2–8°C), the target compound is stable at ambient temperature, as certified by Enamine’s QC data . This characteristic simplifies its incorporation into large-scale HTS decks, especially in facilities with limited cold storage capacity or in geographically dispersed screening centers. Procurement teams can order the compound in bulk with a lead time of 1–5 days and ship it under normal conditions, minimizing both cost and environmental impact .

Application
Selection Property
Validation Focus
Cell-permeable inhibitor design
Lipophilic 2,4-dimethylphenyl moiety
Permeability assay confirmation
Bioconjugation via nitro reduction
Ortho-nitro latent amine handle
Reduction chemoselectivity and conjugate stability
Fragment library diversification
MW ~380 Da / TPSA ~110 Ų niche
Library representation and hit expansion
Ambient-stable HTS collection building
Room-temperature storage stability
Post-storage purity and integrity verification
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